Parguerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

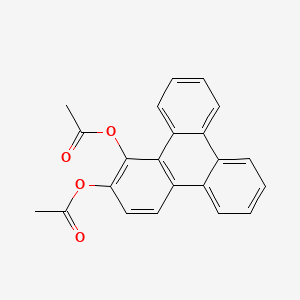

Parguerol is a brominated diterpene alcohol isolated from the sea hare, Aplysia kurodai. It has been identified as a neurotrophic compound, meaning it promotes the growth and survival of neurons. This compound has shown significant potential in inducing neurite outgrowth in PC-12 cells, a model for studying neuronal differentiation .

Méthodes De Préparation

Parguerol is primarily isolated from natural sources, specifically the sea hare Aplysia kurodai. The extraction process involves collecting specimens, freezing them, and then extracting with methanol. The resulting aqueous residue is further extracted with ethyl acetate. The ethyl acetate layer, which shows neurotrophic activity, is fractionated using silica gel chromatography and gel permeation on Sephadex LH-20 to afford this compound .

Analyse Des Réactions Chimiques

Parguerol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Applications De Recherche Scientifique

Parguerol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structure and reactivity. In biology, this compound is used to investigate neuronal differentiation and neurotrophic activities. In medicine, it holds potential for developing treatments for neurodegenerative diseases due to its ability to promote neurite outgrowth .

Mécanisme D'action

The mechanism of action of parguerol involves its interaction with neurotrophic factors and pathways. It is known to induce neurite outgrowth in PC-12 cells by mimicking the effects of nerve growth factor. This compound likely interacts with specific receptors on the cell surface, triggering intracellular signaling pathways that promote neuronal growth and survival .

Comparaison Avec Des Composés Similaires

Parguerol is similar to other neurotrophic compounds such as isothis compound and deoxythis compound acetate, which are also isolated from the sea hare Aplysia kurodai. this compound is unique in its specific structure and the extent of its neurotrophic activity. Isothis compound and deoxythis compound acetate also induce neurite outgrowth but to a lesser extent compared to this compound .

Propriétés

Numéro CAS |

83115-36-0 |

|---|---|

Formule moléculaire |

C22H33BrO5 |

Poids moléculaire |

457.4 g/mol |

Nom IUPAC |

[5-(1-bromo-2-hydroxyethyl)-3-hydroxy-1a-(hydroxymethyl)-5,7b-dimethyl-1,1b,2,3,3a,4,6,8,9,9a-decahydrocyclopropa[a]phenanthren-9-yl] acetate |

InChI |

InChI=1S/C22H33BrO5/c1-12(26)28-17-9-21(3)14-4-5-20(2,19(23)10-24)7-13(14)16(27)6-18(21)22(11-25)8-15(17)22/h4,13,15-19,24-25,27H,5-11H2,1-3H3 |

Clé InChI |

NQFSWQKJYOCNSD-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1CC2(C(CC(C3C2=CCC(C3)(C)C(CO)Br)O)C4(C1C4)CO)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)

![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)

![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)

![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)

![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)